2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted at position 3 with a p-tolyl (4-methylphenyl) group. A thioether linkage at position 5 connects to an acetamide moiety, which is further substituted with a 4-(trifluoromethyl)phenyl group. The thiadiazole ring contributes to metabolic stability and hydrogen-bonding capabilities, while the trifluoromethyl group improves lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS2/c1-11-2-4-12(5-3-11)16-23-17(27-24-16)26-10-15(25)22-14-8-6-13(7-9-14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXLSUTXTATVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a member of the thiadiazole family, which has gained considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 425.5 g/mol
- CAS Number : 864917-37-3
The compound features a thiadiazole ring, which is known for its role in various pharmacological activities. The presence of the p-tolyl and trifluoromethyl groups enhances its lipophilicity and biological interactions.
Biological Activity Overview
-
Anticancer Activity
- Several studies have reported that thiadiazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated an IC value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibitory activity through cell cycle arrest at the G2/M phase .
- Another study highlighted that derivatives containing the thiadiazole moiety showed enhanced anticancer activity against various cell lines, including HepG2 and MCF-7, with mechanisms involving apoptosis induction and down-regulation of key survival pathways such as MMP2 and VEGFA .
-
Antimicrobial Activity
- Thiadiazole compounds have been extensively studied for their antimicrobial properties. The compound has shown promising results against a range of bacterial strains. In vitro tests indicated that derivatives with similar structures exhibited significant antibacterial activity, suggesting that this compound may possess similar properties .
- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
- Anti-inflammatory Activity
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A recent study synthesized a series of thiadiazole derivatives, including variations of the compound in focus. These compounds were tested for cytotoxicity using the MTT assay across multiple cancer cell lines (MCF-7, HepG2). The results indicated that modifications to the thiadiazole ring significantly impacted anticancer potency, with some derivatives achieving IC values lower than standard chemotherapeutics like cisplatin .
Scientific Research Applications
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds similar to 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide can inhibit the growth of various cancer cell lines:
| Cell Line | Effect |
|---|---|
| MCF-7 (Breast) | Decreased viability |
| A549 (Lung) | Reduced proliferation |
| HepG2 (Liver) | Inhibited cell growth |
| C6 (Glioma) | Significant cytotoxicity |
These effects are often assessed using assays such as MTT or other viability assays to quantify the impact on cell metabolic activity .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanisms of action may involve disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies and Research Findings
Several studies have documented the efficacy of thiadiazole derivatives in various therapeutic contexts:
- Anticancer Studies :
- Antimicrobial Evaluations :
- ADME Predictions :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Variations
The target compound’s 1,2,4-thiadiazole core distinguishes it from most analogs in the evidence, which primarily feature 1,2,4-triazole rings (e.g., compounds in ). Key differences include:
- Electronic Properties : Thiadiazoles contain a sulfur atom in place of a triazole nitrogen, reducing basicity but increasing electrophilicity.
- Hydrogen Bonding : Triazoles can act as hydrogen bond acceptors via nitrogen atoms, whereas thiadiazoles may participate in weaker van der Waals interactions.
- Bioactivity : Thiadiazoles are associated with antimicrobial and anti-inflammatory activities (e.g., reports antimicrobial activity for a related thiadiazole-acetamide) , while triazole derivatives often target kinases () or exhibit anti-exudative effects ().
Table 1: Heterocycle Comparison
Substituent Effects on Activity
Aromatic Substituents on the Heterocycle
- p-Tolyl (Target Compound) : The methyl group on the phenyl ring enhances lipophilicity and may improve membrane permeability compared to unsubstituted phenyl analogs.
- Thienyl () : Thiophene rings introduce π-π stacking capabilities, which could stabilize interactions with aromatic residues in proteins.
Acetamide Substituents
- 4-(Trifluoromethyl)phenyl (Target Compound) : The CF3 group is strongly electron-withdrawing, improving metabolic stability and often enhancing affinity for hydrophobic pockets (e.g., ’s compound B2 with similar CF3 substitution) .
- Fluorophenyl () : Fluorine atoms improve bioavailability and resistance to oxidative metabolism.
Table 2: Substituent Impact on Key Properties
Q & A
Basic: What are the standard synthetic routes and key reaction steps for 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide?
Answer:
The synthesis typically involves multi-step reactions:
Thiadiazole core formation : Cyclization of thiosemicarbazides with carboxylic acid derivatives under reflux conditions, using ethanol or acetic acid as solvents .
Thioether linkage : Reaction of the thiadiazole-3-thiol intermediate with chloroacetonitrile or bromoacetamide derivatives in the presence of sodium hydroxide .
Acetamide coupling : Introduction of the 4-(trifluoromethyl)phenyl group via nucleophilic substitution or condensation reactions .
Key steps : Purification via column chromatography or recrystallization ensures product integrity .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
- FTIR : Confirms functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C-F at ~1100–1250 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns protons and carbons in the thiadiazole, acetamide, and aromatic moieties .
- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., S···O contacts) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺) .
Advanced: How can researchers optimize synthetic yield and scalability for this compound?
Answer:
- Reaction conditions : Screen solvents (e.g., DMF vs. ethanol) and catalysts (e.g., NaH vs. K₂CO₃) to improve efficiency .
- Continuous flow reactors : Enhance reproducibility and scalability for thiadiazole formation .
- In situ monitoring : Use TLC or HPLC to track intermediate formation and minimize side products .
Advanced: What experimental strategies are recommended to elucidate the mechanism of biological activity (e.g., kinase inhibition)?
Answer:
- Enzyme assays : Measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols .
- Cellular studies : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assay) .
- Molecular docking : Predict binding modes with kinase active sites (e.g., AutoDock Vina) .
Advanced: How should researchers address contradictions in reported reaction conditions or biological data?
Answer:
- Control experiments : Replicate studies with standardized reagents and conditions to isolate variables .
- Meta-analysis : Compare crystallographic data (e.g., bond lengths, angles) with computational models .
- Dose-response curves : Clarify discrepancies in biological activity by testing multiple concentrations .
Advanced: What computational approaches can predict the compound’s physicochemical and pharmacokinetic properties?
Answer:
- DFT calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) .
- ADMET prediction : Use tools like SwissADME to estimate solubility, bioavailability, and CYP450 interactions .
- Molecular dynamics : Simulate protein-ligand stability over time (e.g., GROMACS) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Answer:
- Substituent variation : Modify the p-tolyl or trifluoromethyl groups to assess steric/electronic effects .
- Bioisosteric replacement : Replace thiadiazole with triazole or oxadiazole cores to compare activity .
- Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic features .
Advanced: What methodologies assess metabolic stability and degradation pathways of this compound?
Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS .
- Stability studies : Expose the compound to simulated gastric fluid (pH 2–3) to evaluate oral bioavailability .
Advanced: How can researchers troubleshoot low purity during purification?
Answer:
- Alternative solvents : Use dichloromethane/hexane mixtures for recrystallization instead of ethanol .
- Two-step chromatography : Combine size exclusion and reverse-phase HPLC for challenging separations .
- Derivatization : Convert impurities into UV-active species for easier detection .
Advanced: What in vitro/in vivo assays are recommended for comprehensive toxicity profiling?
Answer:
- Ames test : Screen for mutagenicity in bacterial strains (e.g., Salmonella typhimurium) .
- hERG assay : Evaluate cardiac toxicity using patch-clamp electrophysiology .
- Acute toxicity studies : Administer escalating doses in rodent models (OECD Guideline 423) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
